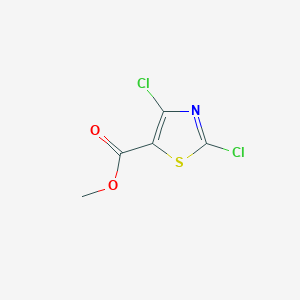

Methyl 2,4-dichlorothiazole-5-carboxylate

Descripción general

Descripción

Methyl 2,4-dichlorothiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dichloro-1,3-thiazole-5-carboxylate typically involves the reaction of 2,4-dichloro-1,3-thiazole with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,4-dichlorothiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

MDTC has been studied for its potential as a pharmaceutical agent due to its unique thiazole structure, which is known to exhibit various biological activities.

Antimicrobial Activity

Research indicates that MDTC demonstrates potent antimicrobial properties. A study published in the Journal of Medicinal Chemistry explored its efficacy against a range of bacterial strains, showing significant inhibition rates comparable to established antibiotics .

Anticancer Properties

MDTC has also been investigated for its anticancer potential. A case study focused on its effects on tumor cell lines, revealing that it induces apoptosis through the activation of specific apoptotic pathways . This positions MDTC as a candidate for further development in cancer therapeutics.

Agrochemicals

The compound's structure allows it to serve as a valuable intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides.

Fungicidal Applications

MDTC has been incorporated into formulations aimed at controlling fungal pathogens in crops. Field trials have demonstrated its effectiveness in reducing fungal infection rates in various crops, thereby enhancing yield .

Herbicide Development

Additionally, MDTC derivatives have been synthesized and tested for herbicidal activity. Results indicate that certain derivatives exhibit selective toxicity towards weeds while being safe for crops, suggesting their potential use in agricultural practices.

Material Science

In material science, MDTC is explored for its role in synthesizing novel polymers and materials with enhanced properties.

Polymer Synthesis

MDTC can be utilized as a monomer in the production of specialty polymers. Research indicates that polymers derived from MDTC exhibit improved thermal stability and mechanical properties compared to conventional polymers .

Nanocomposite Materials

Recent studies have investigated the incorporation of MDTC into nanocomposite materials, leading to advancements in materials with applications in electronics and coatings. These nanocomposites showed enhanced electrical conductivity and thermal resistance .

Data Summary Table

Mecanismo De Acción

The mechanism of action of methyl 2,4-dichloro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . For instance, it may inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties .

Comparación Con Compuestos Similares

2,4-Dichloro-1,3-thiazole: Shares the same thiazole ring but lacks the ester group.

Methyl 2,5-dichloro-1,3-thiazole-4-carboxylate: Similar structure with chlorine atoms at different positions.

Uniqueness: Methyl 2,4-dichlorothiazole-5-carboxylate is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties . This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

Methyl 2,4-dichlorothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, antibacterial properties, potential anticancer effects, and other relevant biological activities, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring with two chlorine substituents and a carboxylate ester group. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

The mechanism of action for this compound involves binding to specific enzymes and proteins, which alters their activity and leads to various biological effects. The compound's ability to modulate enzyme function is crucial for its therapeutic potential, particularly in antibacterial and anticancer applications.

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties. It has been shown to be effective against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's structure allows it to disrupt bacterial cell functions, although the precise mechanisms remain under investigation.

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms such as tubulin polymerization inhibition, which is critical for cancer cell division .

Case Study: Anticancer Activity

In a study evaluating the compound's effect on melanoma and prostate cancer cell lines, it was found that this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. This suggests that the compound could serve as a lead structure for developing novel anticancer agents.

Table 2: Cytotoxicity Against Cancer Cell Lines

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features. Substitutions at specific positions on the thiazole ring significantly influence its potency and selectivity against various biological targets. Understanding these relationships is essential for optimizing the compound's therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 2,4-dichlorothiazole-5-carboxylate with high purity?

- Methodology : Start with a thiazole ring precursor (e.g., 2,4-dichlorothiazole-5-carboxylic acid) and employ esterification using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Validate purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For scale-up, optimize solvent ratios and catalyst loading to minimize side products like hydrolyzed acids .

Q. How can structural ambiguities in this compound be resolved using crystallography?

- Methodology : Grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane/dichloromethane). Use X-ray diffraction (XRD) with SHELX software for structure solution and refinement . For ambiguous electron density, employ difference Fourier maps to confirm substituent positions (e.g., chlorine atoms at C2/C4 vs. alternative sites). Cross-validate with DFT-optimized geometries to resolve discrepancies .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze ¹H NMR for methyl ester protons (~3.9 ppm) and thiazole ring protons (downfield shifts due to electron-withdrawing Cl groups).

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹).

- MS : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃).

- UV-Vis : Assess π→π* transitions for conjugation studies in derivatization reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichloro substituents influence reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology : Design competition experiments using nucleophiles (e.g., amines, alkoxides) under controlled conditions (DMF, 60–80°C). Monitor regioselectivity via LC-MS and isolate products to determine substitution patterns (C2 vs. C4). Computational modeling (DFT) can predict activation barriers for SNAr at each site, correlating with experimental yields. Note: Electron-deficient thiazoles favor SNAr at less hindered positions .

Q. How can contradictory data between theoretical and experimental spectra be reconciled?

- Methodology : For mismatched NMR shifts, simulate spectra using software like ACD/Labs or MestReNova with solvent and temperature corrections. If XRD data conflicts with computational geometries (e.g., bond lengths), re-optimize DFT parameters (basis sets, solvation models). Cross-check with alternative techniques like Raman spectroscopy for vibrational mode validation .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodology : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. Add stabilizers like BHT (0.1% w/w) if free radical pathways are implicated .

Q. How can computational methods predict biological activity of derivatives?

- Methodology : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., kinases). Validate with QSAR models trained on thiazole-based inhibitors. Prioritize derivatives with favorable ADMET profiles (SwissADME) and synthesize top candidates for in vitro testing .

Propiedades

IUPAC Name |

methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMLGJKUAHTNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640044 | |

| Record name | Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861708-66-9 | |

| Record name | Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.